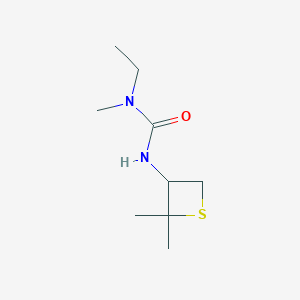
3-(2,2-Dimethylthietan-3-yl)-1-ethyl-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dimethylthietan-3-yl)-1-ethyl-1-methylurea is a synthetic organic compound characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylthietan-3-yl)-1-ethyl-1-methylurea typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylthietane with ethyl isocyanate and methylamine under anhydrous conditions. The reaction is carried out in a solvent such as benzene or toluene at elevated temperatures (around 80°C) for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Dimethylthietan-3-yl)-1-ethyl-1-methylurea undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted thietane derivatives
Aplicaciones Científicas De Investigación
3-(2,2-Dimethylthietan-3-yl)-1-ethyl-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Dimethylthietan-3-yl)-1-ethyl-1-methylurea involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiiranes: Three-membered sulfur-containing rings that undergo similar ring-opening reactions.
Thietanes: Four-membered sulfur-containing rings, similar to the compound .
Oxiranes and Aziridines: Oxygen and nitrogen analogs of thiiranes and thietanes, respectively.
Uniqueness
3-(2,2-Dimethylthietan-3-yl)-1-ethyl-1-methylurea is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the urea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H18N2OS |
|---|---|
Peso molecular |
202.32 g/mol |
Nombre IUPAC |
3-(2,2-dimethylthietan-3-yl)-1-ethyl-1-methylurea |
InChI |
InChI=1S/C9H18N2OS/c1-5-11(4)8(12)10-7-6-13-9(7,2)3/h7H,5-6H2,1-4H3,(H,10,12) |
Clave InChI |
AVTVKZIAIHLYGA-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C(=O)NC1CSC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


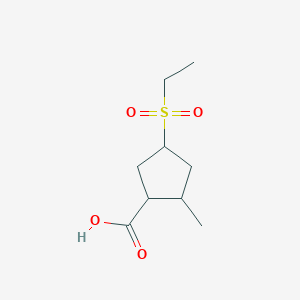
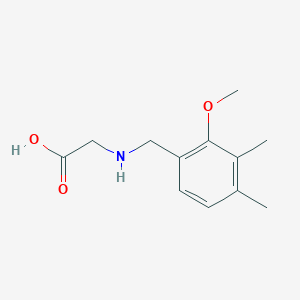
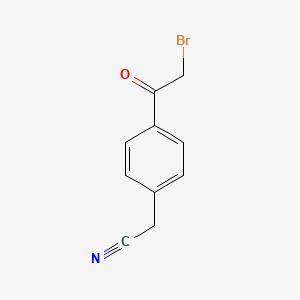
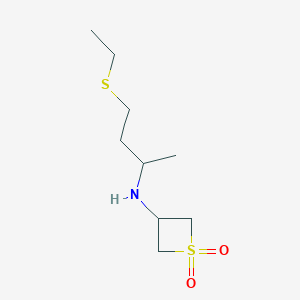
![2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13015409.png)
![{3-[(Methylsulfanyl)methyl]oxetan-3-yl}methanol](/img/structure/B13015415.png)

![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13015426.png)
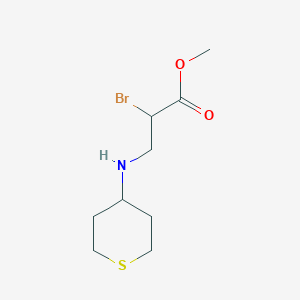
![Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13015435.png)




